molecular formula C16H26N2O2S B14503615 4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide CAS No. 64884-78-2

4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide

Cat. No.: B14503615
CAS No.: 64884-78-2
M. Wt: 310.5 g/mol
InChI Key: QLYAYUHWZKWDCX-UHFFFAOYSA-N
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Description

4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities.

Preparation Methods

The synthesis of 4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with nonanal in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    Sulfamethoxazole: Known for its antibacterial properties.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Used in various chemical syntheses.

    4-methyl-N-(4-methylbenzyl)benzenesulfonamide: Studied for its structural properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

64884-78-2

Molecular Formula

C16H26N2O2S

Molecular Weight

310.5 g/mol

IUPAC Name

4-methyl-N-(nonan-5-ylideneamino)benzenesulfonamide

InChI

InChI=1S/C16H26N2O2S/c1-4-6-8-15(9-7-5-2)17-18-21(19,20)16-12-10-14(3)11-13-16/h10-13,18H,4-9H2,1-3H3

InChI Key

QLYAYUHWZKWDCX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CCCC

Origin of Product

United States

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